molecular formula C14H14O B12837072 3-Methoxy-3'-methyl-1,1'-biphenyl

3-Methoxy-3'-methyl-1,1'-biphenyl

Cat. No.: B12837072
M. Wt: 198.26 g/mol
InChI Key: NRGRNDDCMMAYPV-UHFFFAOYSA-N
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Description

3-Methoxy-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a biphenyl derivative where a methoxy group is attached to one phenyl ring and a methyl group to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Methoxy-3’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Methoxy-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-3’-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-3’-nitro-1,1’-biphenyl
  • 3-Methoxy-4’-methyl-1,1’-biphenyl-2-carbonitrile
  • 3-Chloro-3’-methyl-1,1’-biphenyl

Uniqueness

3-Methoxy-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl scaffold. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other biphenyl derivatives .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-3-(3-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15-2/h3-10H,1-2H3

InChI Key

NRGRNDDCMMAYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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